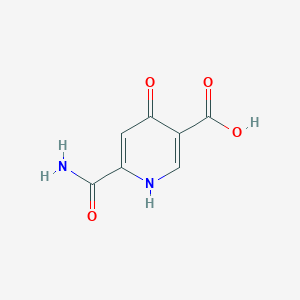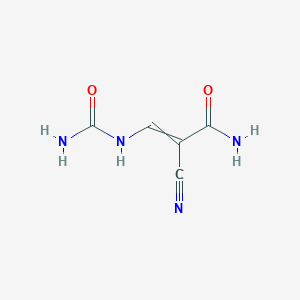
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the class of 1,4-dihydropyridines. This compound is known for its significant role in medicinal chemistry, particularly due to its presence in various pharmaceuticals and drugs. The 1,4-dihydropyridine framework is a versatile structure that imparts useful therapeutic properties to a wide range of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs), which are known for their efficiency and environmental friendliness. For instance, the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been developed to prepare derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-yielding and scalable methods. One such method includes the refluxing of a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a crucial component in the development of drugs for treating conditions such as hypertension, diabetes, and HIV
Industry: The compound is used in the production of agrochemicals and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of certain enzymes, such as α-amylase, which plays a role in carbohydrate metabolism. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the breakdown of carbohydrates .
Vergleich Mit ähnlichen Verbindungen
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
- 6-Hydroxy-3-pyridinecarboxylic acid
Comparison: 6-Carbamoyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher inhibitory activity against certain enzymes and has broader applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
87762-46-7 |
|---|---|
Molekularformel |
C7H6N2O4 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
6-carbamoyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-6(11)4-1-5(10)3(2-9-4)7(12)13/h1-2H,(H2,8,11)(H,9,10)(H,12,13) |
InChI-Schlüssel |
ZMFCHQODBHYZTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C(C1=O)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)



![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)




![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
